Product packaging for Cyprazine-desisopropyl(Cat. No.:CAS No. 35516-73-5)

Cyprazine-desisopropyl

Cat. No.: B1603077
CAS No.: 35516-73-5
M. Wt: 185.61 g/mol
InChI Key: OFMQRQUUPYBUND-UHFFFAOYSA-N
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Description

Overview of Cyprazine-desisopropyl as a Chemical Compound in Environmental Science

This compound is recognized as a derivative that emerges from the biological transformation of cyromazine (B1669673). biosynth.com As a metabolite, its study is integral to understanding the complete lifecycle of the parent compound in the environment. The environmental footprint of a pesticide is not limited to the initially applied substance but also includes its various breakdown products, which may have their own distinct properties and potential effects. Therefore, monitoring for this compound is a key component of environmental regulatory standards for assessing water, and soil quality in areas of cyromazine application. cymitquimica.com

Derivation and Significance of this compound as a Metabolite

The formation of this compound is a direct result of metabolic processes acting upon its parent compound, cyromazine. This transformation is a critical aspect of how biological systems, from microbes to animals, process and detoxify foreign substances.

Relation to Parent Compound: Cyromazine Biotransformation

This compound is a product of the biotransformation of cyromazine, an insect growth regulator used to control pest populations in agricultural settings like poultry and livestock facilities. biosynth.com The metabolic process leading to this compound has been observed in rats. chemicalbook.comnih.govchemdad.com Another major degradation pathway for cyromazine involves the N-dealkylation of the cyclopropyl (B3062369) moiety to produce melamine. chemicalbook.comfao.org In some organisms and environments, cyromazine can also be metabolized to N-cyclopropylammeline. nih.gov The detection of this compound serves as an indicator of cyromazine's metabolic journey within an ecosystem.

Contextualization within Triazine-Class Pesticide Metabolism

This compound belongs to the triazine class of compounds, a group that includes many widely used herbicides and pesticides. biosynth.comaccustandard.com The metabolic pathways for triazines, such as atrazine (B1667683) and simazine (B1681756), often involve processes like N-dealkylation. cdc.gov For instance, atrazine is metabolized to deethylatrazine (B13485) and deisopropylatrazine (B29266). cdc.gov Similarly, the metabolism of propazine (B92685) can result in desisopropyl atrazine. epa.gov The study of this compound's formation contributes to the broader understanding of how this important class of agricultural chemicals is processed and broken down in the environment. The U.S. Environmental Protection Agency (EPA) considers atrazine, simazine, propazine, and their metabolites like desethyl-s-atrazine (DEA), desisopropyl-s-atrazine (DIA), and diaminochlorotriazine (B1259301) (DACT) as a common mechanism group due to their similar toxicological profiles. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN5 B1603077 Cyprazine-desisopropyl CAS No. 35516-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQRQUUPYBUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633098
Record name 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35516-73-5
Record name 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Fate and Biotransformation of Cyprazine Desisopropyl

Environmental Pathways and Distribution of Cyprazine-desisopropyl

Occurrence and Detection in Aquatic Ecosystems

This compound has been detected in aquatic environments. For instance, it has been found in surface water samples, indicating its potential to enter and move within these ecosystems. d-nb.infoeuropa.eu The presence of pesticides and their degradation products in aquatic systems is a subject of ongoing monitoring and research due to potential ecological effects. europa.eunih.govresearchgate.net The levels of such compounds can be influenced by factors like agricultural runoff and their persistence in the environment. nih.gov

Distribution in Terrestrial Matrices (e.g., Soil and Sediments)

In terrestrial environments, this compound has been identified in both soil and sediment samples. d-nb.info The distribution of pesticides and their metabolites in these matrices is influenced by various factors, including soil type, organic matter content, and pH. d-nb.infomdpi.comcsic.es For example, studies have shown that the degradation products of parent pesticide compounds can persist in soil and sediment for extended periods. d-nb.info The partitioning of these chemicals between soil/sediment and water is a critical process governing their environmental distribution. oeco.org.br

Classification as an Environmental Degradation Product and Emerging Contaminant

This compound is classified as an environmental degradation product, specifically a metabolite of the pesticide cyromazine (B1669673). biosynth.com It is also considered a contaminant of emerging concern (CEC). CECs are substances that have been recently detected in the environment and whose potential impacts are still being evaluated. epa.govdiva-portal.orgmdpi.comnih.gov The presence of such degradation products in the environment is significant because they can sometimes exhibit biological activity or toxicity similar to or different from the parent compound. researchgate.net

Biotransformation and Degradation Kinetics of this compound

The transformation and breakdown of this compound in the environment are primarily driven by biological processes, particularly microbial activity. The study of its degradation kinetics helps in predicting its persistence. europa.euepa.gov

Microbial Degradation Pathways and Mechanisms

Microorganisms play a crucial role in the breakdown of organic contaminants like this compound in the environment. nih.govmdpi.com The process of microbial degradation involves various metabolic pathways that can transform the chemical structure of the compound. nih.govmbl.or.krslideshare.net These pathways are essential for the natural attenuation of such substances in soil and water.

Specific microbial communities and the enzymes they produce are responsible for the degradation of pesticides and their metabolites. slideshare.netresearchgate.netfrontiersin.org Research has identified various bacteria and fungi capable of breaking down complex organic molecules. For instance, species of Pseudomonas, Bacillus, and Aspergillus have been noted for their pesticide-degrading abilities. mdpi.comslideshare.net Enzymes such as hydrolases, oxidoreductases, and dehalogenases are key players in these biotransformation processes. researchgate.netfrontiersin.orgresearchgate.net The identification of these specific microbes and enzymes is fundamental to developing bioremediation strategies for contaminated environments. mbl.or.krnih.gov

Factors Influencing Microbial Biodegradation Rates

The microbial biodegradation of this compound, a metabolite of the herbicide cyprazine (B1669666), is a complex process governed by a variety of environmental and chemical factors. mdpi.comwseas.com The rate at which microorganisms can break down this compound is not intrinsic to the microorganism alone but is a function of the interplay between the organism, the substrate, and the surrounding environment. nih.govglobalscienceresearchjournals.org

Key factors influencing these rates include the composition and adaptive capacity of the microbial community, the chemical structure of the compound, and a range of external environmental conditions. globalscienceresearchjournals.org Microorganisms may utilize pesticide molecules as a source of essential nutrients like carbon and nitrogen or as electron donors in their metabolic processes. mdpi.com The efficiency of this degradation is often dependent on the microorganism's ability to produce specific enzymes that can act on the xenobiotic compound. nih.gov

Environmental parameters play a crucial role in modulating the activity and growth of these microbial communities. wseas.com These factors can either accelerate or inhibit the rate of biodegradation. A summary of these influential factors is presented below.

Table 1: Key Factors Affecting Microbial Biodegradation of Pesticide Metabolites

Factor Category Specific Factor Influence on Biodegradation Rate
Microbial Microbial Species & Strain Different species and even strains within the same species exhibit varied metabolic capabilities for degrading specific compounds. nih.gov
Inoculum Size/Biomass A larger population of capable microorganisms can lead to faster degradation rates. frontiersin.org
Acclimation/Adaptation Prior exposure can lead to microbial communities that are adapted or have induced enzyme systems for more efficient degradation. nih.gov
Metabolic Pathways The presence of specific metabolic pathways, such as co-metabolism, where the organism degrades the compound while feeding on another primary substrate, is critical. nih.gov
Chemical/Substrate Molecular Structure The complexity, molecular weight, and types of substituent groups on the molecule affect its susceptibility to microbial attack. Simpler structures are generally more easily degraded. globalscienceresearchjournals.org
Concentration The concentration of the compound can influence degradation rates; very high concentrations may be toxic to microorganisms, while very low concentrations may not be sufficient to induce necessary enzymes. frontiersin.org
Environmental Temperature Affects microbial metabolic rates and enzyme activity, with optimal temperature ranges for maximum degradation. globalscienceresearchjournals.orgnumberanalytics.com
pH Influences microbial growth and the functionality of extracellular enzymes. Most degrading microorganisms have an optimal pH range. globalscienceresearchjournals.orgfrontiersin.orgnumberanalytics.com
Moisture/Water Availability Essential for microbial life and activity; acts as a transport medium for nutrients and the compound itself. mdpi.comfrontiersin.org
Nutrient Availability The presence of other nutrients (e.g., carbon, nitrogen, phosphorus) can enhance microbial growth and support co-metabolism. mdpi.commdpi.com

Abiotic Degradation Mechanisms

Photolytic Transformation Processes

Photolytic transformation, or photodegradation, is the breakdown of molecules caused by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. nih.gov This process can occur through two primary mechanisms:

Direct Photolysis: Occurs when the chemical itself absorbs photons, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, transforming the molecule. nih.govfrontiersin.org

Indirect Photolysis: Involves other substances in the environment, known as sensitizers (e.g., natural organic matter), which absorb light and produce highly reactive chemical species (like hydroxyl radicals). These reactive species then attack and degrade the pesticide molecule. nih.gov

For triazine herbicides and their metabolites, photolytic degradation can involve several types of reactions. Common transformation patterns include the loss of alkyl groups (dealkylation) and the cleavage of various chemical bonds. nih.gov While specific research on the photolysis of this compound is limited, studies on related triazine compounds like simazine (B1681756) show that photodecomposition is a significant degradation pathway. nih.gov The process can lead to the formation of various degradates through reactions such as deamination and the opening of the triazine ring structure in later stages. nih.gov

Hydrolytic Degradation under Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds within a compound. carbodiimide.com The rate of hydrolytic degradation is highly dependent on the chemical's structure and environmental conditions, primarily pH and temperature. numberanalytics.comfiveable.me

Influence of pH: The pH of the surrounding medium (water or soil solution) can catalyze the hydrolysis reaction. For many pesticides, degradation rates are significantly faster under either acidic or basic conditions compared to a neutral pH. numberanalytics.comfiveable.me

Influence of Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis, by providing the necessary activation energy. numberanalytics.com

Modeling of Environmental Persistence and Degradation Half-Life

Environmental fate models are computational tools used to predict the persistence and transport of chemicals in the environment. nih.gov These models integrate data on a chemical's properties with environmental parameters to estimate its concentration and half-life in different compartments like soil and water. wur.nlepa.gov The degradation rate is a critical input, often expressed as a half-life (t½) or dissipation time (DT50), which represents the time required for 50% of the initial concentration to degrade. epa.gov

For pesticides, degradation often does not follow simple first-order kinetics, sometimes exhibiting an initial rapid decline followed by a slower degradation phase. epa.gov Therefore, more complex models like biphasic models are sometimes used to more accurately describe the degradation curve. researchgate.net Models such as TOXSWA and PELMO are used in regulatory assessments and can simulate transformation processes including hydrolysis, photolysis, and microbial degradation. frontiersin.orgwur.nl

Due to a scarcity of direct studies on this compound, data from closely related compounds are often used for preliminary assessments. Desisopropyl atrazine (B1667683) is a structurally analogous metabolite of the widely studied herbicide atrazine. A study modeling chemical persistence in a subtropical estuary provided a rate constant for the loss of desisopropyl atrazine, which can be used to infer its environmental behavior.

Table 2: Modeled Chemical Loss Rate for Desisopropyl Atrazine in an Estuary

Compound Rate Constant for Chemical Loss (kᵣ) (day⁻¹) Environment
Desisopropyl atrazine 6.1 x 10⁻¹¹ to 2.5 x 10⁻³ Subtropical River Estuary

Source: Persistence of PPCPs and pesticides in a subtropical river estuary csic.es

Furthermore, a model was developed to estimate the degradation half-life of triazine herbicides based on soil pH and initial concentration. sciepub.com The generalized model is expressed as:

T½ (days) = 175 - 5.63C - 12pH

Where 'C' is the initial concentration in ppm and 'pH' is the soil pH. This model indicates that for triazine herbicides, persistence decreases (i.e., the half-life is shorter) in soils with higher pH and at higher initial application concentrations. sciepub.com Given that cyprazine is a triazine herbicide, this model provides a framework for estimating the persistence of its metabolite, this compound, under different soil conditions. sciepub.comherts.ac.uk

Advanced Analytical Methodologies for Cyprazine Desisopropyl Detection and Quantification

Chromatographic Techniques for Trace Analysis of Cyprazine-desisopropyl

Chromatography is the cornerstone of analytical methods for separating this compound from other compounds in a sample. The choice of technique is often dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a preferred technique for the analysis of polar and thermally labile pesticide residues, including triazine metabolites. mdpi.comuva.nl UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com The high selectivity and sensitivity of UHPLC-MS/MS are particularly advantageous for trace analysis in complex matrices. uva.nl

The coupling of UHPLC with tandem mass spectrometry provides definitive identification and quantification. The mass spectrometer operates by ionizing the compounds eluting from the chromatography column and then separating the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). This high specificity minimizes the likelihood of false positives from matrix interferences. uva.nl Method validation across various crop matrices has demonstrated that UHPLC systems can achieve exceptional sensitivity, with limits of quantification (LOQs) at or below 10 μg/kg for the vast majority of pesticides analyzed. mdpi.com

ParameterTypical ConditionReference
ColumnReversed-phase (e.g., C18) eurl-pesticides.eu
Mobile PhaseA: Water with 5 mM Ammonium Acetate/Formate and/or 0.1% Formic Acid B: Methanol or Acetonitrile (B52724) with 0.1% Formic Acid eurl-pesticides.euthermofisher.comnih.gov
Flow Rate0.2 - 0.4 mL/min mdpi.comthermofisher.com
Ionization ModePositive Electrospray Ionization (ESI+) mdpi.comeurl-pesticides.eu
Ion Source Temperature500 - 550 °C mdpi.comrsc.org
Ion Spray Voltage+5500 V mdpi.comrsc.org
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Q1) for Atrazine-desisopropyl174.1 m/z eurl-pesticides.eursc.org
Product Ions (Q3) for Atrazine-desisopropyl131.9 m/z, 103.9 m/z, 104.1 m/z eurl-pesticides.eursc.org

*Data for Atrazine-desisopropyl, a structurally similar compound, is used as a proxy due to the high specificity of available data.

Ultra-Fast Liquid Chromatography (UFLC) represents a further evolution in high-speed liquid chromatography, aiming to significantly reduce analysis time while maintaining high performance. While specific developmental studies focusing solely on this compound using UFLC are not extensively detailed in the available literature, the principles apply from broader pesticide analysis. The methodology is built upon the same foundations as UHPLC-MS/MS, employing ESI as a soft ionization technique suitable for polar compounds.

The key parameters for MS/MS detection, such as the selection of precursor and product ions, are determined through direct infusion of an analytical standard of the compound. For Atrazine-desisopropyl, a close structural analog, the precursor ion [M+H]⁺ is identified at m/z 174.1. rsc.org The instrument settings are then optimized to achieve the most sensitive and specific detection.

MS ParameterOptimized SettingReference
Ionization ModePositive Electrospray Ionization (ESI+) rsc.org
Ion Spray Voltage5500 V rsc.org
Ion Source Temperature500 °C rsc.org
Curtain Gas (CUR)30 psi rsc.org
Collision Gas (CAD)7 psi rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for pesticide analysis, with several standardized EPA methods available for triazines. cdc.govthermofisher.com In GC, analytes are vaporized and separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer for detection.

For triazine compounds, GC-MS analysis can be challenging. The active sites within the GC system (e.g., injector liner, column) can lead to peak tailing or reduced column efficiency for these compounds. thermofisher.com Therefore, the use of highly inert columns, such as those with a silarylene phase comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, is crucial for achieving good peak shape and performance. thermofisher.com While GC is suitable for many pesticides, highly polar and low-volatility compounds, such as hydroxylated triazine metabolites, may require a derivatization step to increase their volatility and thermal stability before analysis. researchgate.netresearchgate.net

EPA Method 523, for instance, details the determination of triazine pesticides and their degradates in drinking water using GC/MS. shimadzu.com The method involves solid-phase extraction followed by analysis where compounds are identified by comparing their retention times and mass spectra against those of known standards. shimadzu.com

ParameterTypical ConditionReference
ColumnLow-polarity phase (e.g., TraceGOLD TG-5SilMS, DB-5MS) thermofisher.comgoogleapis.com
Injection ModeSplitless thermofisher.comgoogleapis.com
Injector Temperature250 - 280 °C googleapis.comvscht.cz
Carrier GasHelium googleapis.com
Oven Temperature ProgramRamped program (e.g., 50 °C to 270 °C) googleapis.com
DetectorMass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode shimadzu.com

Sample Preparation and Matrix Effects in Environmental Samples

The goal of sample preparation is to extract this compound from the sample matrix (e.g., soil, water, crops), concentrate it, and remove interfering co-extractives that could compromise the analysis. scispace.comresearchgate.net The complexity of environmental samples makes this a critical and often challenging step.

Several advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten analysis time compared to traditional methods like Soxhlet extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in fruits and vegetables, the QuEChERS method has been widely adapted for various environmental matrices, including soil and water. researchgate.netnih.gov The standard procedure involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). lcms.cz A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), is performed on an aliquot of the extract. lcms.cz Modifications to the original method are common; for instance, in soil analysis, water can be added directly with the acetonitrile and salts to avoid a lengthy pre-hydration step. unito.it

Solid-Phase Extraction (SPE): SPE is a widely used technique for preparing liquid samples. scispace.com It involves passing the sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. EPA Method 523 specifies the use of carbon cartridges to extract triazines from drinking water, followed by elution with a mixture of dichloromethane (B109758) and methanol. shimadzu.com

Sonication: This technique uses ultrasonic waves to assist in the extraction of analytes from solid samples into a solvent. It offers a more rapid alternative to some traditional methods. For soil or sediment samples, the sample is mixed with a solvent (e.g., ethyl acetate) and sonicated, after which the solvent layer is separated for further clean-up and analysis.

TechniquePrincipleTypical ApplicationAdvantagesReference
QuEChERSAcetonitrile extraction followed by salting-out and d-SPE cleanup.Crops, soil, water.Fast, simple, low solvent use, effective for a wide range of pesticides. nih.govlcms.czeurl-pesticides.eu
Solid-Phase Extraction (SPE)Analyte is partitioned between a solid sorbent and the liquid sample.Drinking water, groundwater.High recoveries, good concentration factor, potential for automation. shimadzu.comscispace.com
SonicationUses ultrasonic energy to enhance solvent extraction from a solid matrix.Soil, sediment.Faster than traditional methods like Soxhlet.

Matrix effects are a significant challenge in trace analysis, particularly with ESI-LC-MS/MS. restek.com They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. restek.com This phenomenon can severely impact the accuracy, precision, and sensitivity of the analysis. nih.gov

Mitigation Strategies:

Effective Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering compounds before analysis. The d-SPE step in the QuEChERS method is a prime example. Different sorbents are used to target specific types of interferences. For example, Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and fatty acids, while C18 is effective for removing non-polar interferences like lipids. lcms.czunito.it Graphitized Carbon Black (GCB) can remove pigments but may also retain planar pesticides. The choice of sorbent(s) is tailored to the specific sample matrix. lcms.cz

Matrix-Matched Calibration: To compensate for unavoidable matrix effects, calibration standards are prepared in a blank matrix extract that is free of the analyte. vscht.cz This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification. restek.com

Use of Internal Standards: An isotopically labeled version of the analyte (e.g., Atrazine-d5) can be added to the sample at the beginning of the preparation process. shimadzu.com Since the internal standard has nearly identical chemical properties and chromatographic behavior to the native analyte, it will be affected by the matrix in the same way. Quantifying the analyte relative to the internal standard can effectively correct for both matrix effects and variations in extraction recovery. shimadzu.com

Instrumental Approaches: High-resolution mass spectrometry (HRMS) can offer increased selectivity over tandem quadrupole MS (MS/MS), which can help to distinguish the analyte signal from background interferences, thereby reducing matrix effects. nih.gov

Matrixd-SPE Sorbent CombinationTarget InterferencesReference
Grapes (General Produce)MgSO₄, PSAWater, organic acids, sugars. lcms.cz
Rice and Tea (Complex Matrices)MgSO₄, PSA, C18Water, organic acids, pigments, non-polar compounds. lcms.cz
SoilC18Non-polar interferences. unito.it

*MgSO₄ is a drying agent used in conjunction with the sorbents.

Method Validation and Performance Characteristics for this compound Analysis

The validation of analytical methods is a critical process to ensure that measurements are reliable, accurate, and reproducible. For a compound like this compound, which is a metabolite of the triazine herbicide cyprazine (B1669666), robust analytical methods are essential for monitoring its presence in various environmental and biological samples. Method validation encompasses several key performance characteristics that demonstrate the suitability of the method for its intended purpose.

Linearity, Accuracy, and Precision Assessment in Diverse Matrices

The performance of an analytical method for this compound is fundamentally assessed by its linearity, accuracy, and precision, which must be evaluated in matrices relevant to its occurrence, such as water, soil, or biological fluids. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. gavinpublishers.com This is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. nih.gov For triazine herbicides and their metabolites, analytical methods using techniques like high-pressure liquid chromatography (HPLC) and gas chromatography (GC) consistently demonstrate excellent linearity. nih.govd-nb.info The relationship is commonly expressed by a correlation coefficient (r) or coefficient of determination (R²), with values greater than 0.99 being a common acceptance criterion. d-nb.infosemanticscholar.org For instance, a multi-residue method for pesticides including triazines in cucumber established linearity over a range of 1 to 75 µg/L. shimadzu.com

Accuracy refers to the closeness of the measured value to the true or accepted value. jddtonline.info It is often assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix (e.g., pesticide-free water or soil). The sample is then processed through the entire analytical procedure, and the percentage of the spiked analyte recovered is calculated. jddtonline.info Methods for triazine metabolites in various matrices show high accuracy. For example, an HPLC method for triazines and their metabolites in spiked water samples reported recoveries ranging from 99.6% to 104.8%. researchgate.net A GC-MS method for triazine metabolites in water yielded recoveries between 95.5% and 109.0%. researchgate.net In more complex matrices like cucumber, mean recoveries for pesticides are generally expected to fall within the 70-120% range to be considered accurate. shimadzu.com

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.info It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). semanticscholar.org Precision is evaluated at two levels: repeatability (within-day precision) and intermediate precision (inter-day or between-day precision). nih.gov For triazine metabolite analysis, methods have demonstrated high precision. An HPLC method in water showed intra-day RSDs of 2.2–4.8% and inter-day RSDs of 2.8–4.7%. researchgate.net In a GC-MS method for water analysis, RSDs for triazine metabolites ranged from 4.4% to 17.5%. researchgate.net Generally, for trace residue analysis, an RSD below 20% is considered acceptable. semanticscholar.orgshimadzu.com

The matrix itself can significantly influence method performance. Diverse matrices such as drinking water, wastewater, soil, and agricultural products contain different interfering components that can affect the analytical signal. nih.gov Therefore, validation must be performed in each specific matrix of interest to ensure the method remains accurate and precise. shimadzu.com

Table 1: Performance Characteristics of Analytical Methods for Triazine Metabolites in Various Matrices

MatrixAnalytical MethodLinearity (Correlation Coefficient)Accuracy (Recovery %)Precision (RSD %)Source
WaterHPLC-DAD>0.9999.6 - 104.8%2.2 - 4.8% (Intra-day) researchgate.net
WaterGC-MSNot Specified95.5 - 109.0%4.4 - 17.5% researchgate.net
UrineGC-MSNot Specified84 - 88%~20% cdc.gov
CucumberLC-MS/MS & GC-MS/MS>0.9970 - 120% (Typical Acceptance Range)<20% shimadzu.com
ChrysanthemumGC-MS/MS>0.9975.7 - 118.2%<20% semanticscholar.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. researchgate.net It is often determined by analyzing a series of low-concentration samples and is typically defined as the concentration that produces a signal-to-noise ratio of 3:1. researchgate.netcnrs.fr

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of accuracy and precision. thermofisher.com The LOQ is crucial for regulatory purposes, as it defines the lower boundary for reporting quantitative results. A common criterion for the LOQ is a signal-to-noise ratio of 10:1. researchgate.netcnrs.fr

For this compound and related triazine metabolites, analytical methods have achieved very low detection and quantification limits, enabling the monitoring of trace levels in the environment. For example, a validated HPLC method for triazine metabolites in water reported LODs between 0.084 and 0.121 µg/L. researchgate.net Another GC-MS method for atrazine (B1667683) metabolites, including deisopropylatrazine (B29266), in water established a lower limit of method validation at 0.10 µg/L. researchgate.net In food matrices like cucumber, a target LOQ of 10 µg/kg has been achieved for a broad range of pesticides, including triazines. shimadzu.com For chrysanthemum infusions, LOQs as low as 0.001–0.005 mg/L have been reported. semanticscholar.org

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Triazine Metabolites

MatrixAnalytical MethodLODLOQSource
WaterHPLC-DAD0.084 - 0.121 µg/LNot Specified researchgate.net
WaterGC-MSNot Specified0.10 µg/L* researchgate.net
UrineGC-MS20 - 47 nmol/LNot Specified cdc.gov
CucumberLC-MS/MS & GC-MS/MSNot Specified10 µg/kg shimadzu.com
Chrysanthemum InfusionGC-MS/MSNot Specified0.001 - 0.005 mg/L semanticscholar.org

Ecological Impact Assessments of Cyprazine Desisopropyl on Non Human Biota

Ecotoxicological Effects on Aquatic Organisms

The introduction of pesticides and their metabolites into aquatic environments can have profound impacts on the organisms that inhabit them. biointerfaceresearch.com Research into the effects of cyprazine-desisopropyl and related compounds on aquatic life has revealed a range of detrimental outcomes, from direct toxicity to disruptions in fundamental biological processes.

Impact on Aquatic Invertebrates (e.g., Crayfish, Zooplankton, Macroinvertebrates)

Aquatic invertebrates, which form a critical base of the aquatic food web, are particularly vulnerable to chemical contaminants. biointerfaceresearch.comfrontiersin.org Studies have shown that exposure to various pesticides can lead to significant declines in populations of sensitive taxa. For instance, research on pesticide mixtures has demonstrated acute effects on species like the water flea Daphnia magna and the amphipod Hyalella azteca within 24 hours of application. nih.gov Chronic sublethal responses have also been observed in snails and copepods. nih.gov

While specific data on this compound is limited, the broader class of chemicals to which it belongs is known to impact aquatic invertebrates. For example, some pesticides are designed to interfere with the molting hormones of insects and can have similar effects on crustaceans. env.go.jp The presence of pesticides in aquatic systems can lead to a reduction in the abundance and diversity of macroinvertebrate communities, affecting species of caddisflies, stoneflies, and mayflies. epa.gov

Table 1: Reported Effects of Pesticides on Select Aquatic Invertebrates

Organism GroupSpecies ExampleObserved Effects
Crustaceans Daphnia magna (Water Flea)Acute toxicity, population decline nih.gov
Hyalella azteca (Amphipod)Acute toxicity, population decline nih.gov
Paratya australiensis (Freshwater Shrimp)High acute toxicity to related compounds waterquality.gov.au
Molluscs Radix sp. (Snail)Chronic sublethal responses nih.gov
Insects Caddisflies, Stoneflies, MayfliesReduction in species and individuals epa.gov

Observed Effects on Fish Species

Fish are also susceptible to the toxic effects of pesticides. fisheriesjournal.com While direct data on this compound's impact on fish is scarce, its parent compound, cyprazine (B1669666), is known to be moderately toxic to fish. herts.ac.uk Generally, pesticides can cause a range of adverse effects in fish, including mortality, histopathological changes in vital organs like gills, liver, and kidneys, and alterations in metabolism. fisheriesjournal.com Exposure to certain pesticides has been linked to spinal deformities and reproductive issues. fisheriesjournal.com

In a notable incident involving the pesticides cypermethrin (B145020) and bifenthrin, a massive fish kill of approximately 150,000 fish was observed. epa.gov This event led to a significant decrease in the number of fish species, with some minnow species being temporarily eliminated from the affected area. epa.gov Such incidents highlight the potential for severe ecological damage when pesticides contaminate aquatic ecosystems.

Table 2: General Effects of Pesticides on Fish

Effect CategorySpecific Observations
Acute Toxicity Fish kills, reduction in species numbers. epa.gov
Histopathology Damage to gills, liver, spleen, kidneys, and brain. fisheriesjournal.com
Physiological Reduced metabolism, spinal deformities. fisheriesjournal.com
Reproductive Various reproductive issues. fisheriesjournal.com

Disruption of Molting and Growth-Regulating Pathways in Target and Non-Target Invertebrates

Certain pesticides are specifically designed to disrupt the endocrine systems of target pests, particularly interfering with molting and growth-regulating hormones like 20-hydroxyecdysone. env.go.jp These mechanisms, while effective for pest control, can also impact non-target arthropods, including aquatic crustaceans. env.go.jp The disruption of these hormonal pathways can lead to developmental abnormalities, reproductive failure, and mortality. env.go.jpfrontiersin.org For instance, some pesticides are known to influence molting hormones in crustaceans, and there is evidence of abnormal mutagenesis that may be linked to endocrine disruption. env.go.jp

Ecological Effects on Terrestrial Ecosystem Components

The impact of pesticides extends beyond aquatic environments, affecting soil health and the diverse organisms that comprise terrestrial ecosystems. microbe-investigations.comresearchgate.net

Effects on Non-Target Terrestrial Arthropod Populations

Terrestrial arthropods, including beneficial insects and predators, are also at risk from pesticide exposure. nih.gov The application of broad-spectrum insecticides can lead to significant reductions in the populations of non-target invertebrates, disrupting the trophic structure of communities. researchgate.net For example, the use of certain insecticides has been shown to suppress populations of predatory beetles and spiders, which can lead to outbreaks of pest species. nih.gov Herbicides can also have indirect effects by reducing plant biodiversity, which in turn diminishes the food resources and habitats available for various arthropod species. researchgate.net

Biomarker Development and Ecological Biomonitoring for this compound Exposure

This compound is a metabolite of the triazine herbicide cyprazine. cdc.gov While specific ecotoxicological data for this compound is limited, the development of biomarkers and biomonitoring strategies can be inferred from studies on its parent compound and other s-triazine herbicides like atrazine (B1667683). Biomonitoring utilizes biological responses (biomarkers) in organisms to assess environmental contamination and its effects. nih.govnih.gov

Identification of Ecological Biomarkers of Exposure and Effect in Environmental Organisms

Biomarkers are measurable changes at the molecular, cellular, or physiological level in an organism that indicate exposure to or the effects of chemical contaminants. nih.govcwejournal.org For triazine herbicides, including cyprazine and its metabolites, a suite of biomarkers has been identified in various non-human biota, particularly in aquatic and soil organisms. These biomarkers can be categorized as biomarkers of exposure, which indicate that an organism has been in contact with a chemical, and biomarkers of effect, which demonstrate a biological response to that exposure. researchgate.net

Biomarkers in Aquatic Organisms:

Fish are frequently used as bioindicators in aquatic ecosystems due to their sensitivity to pollutants. nih.govd-nb.info Exposure to triazine herbicides can induce a range of biomarker responses in fish.

Biotransformation Enzymes (Phase I and II): The cytochrome P450 (CYP) enzyme family is a primary biomarker of exposure to foreign compounds (xenobiotics). nih.govd-nb.info Increased CYP450 activity, particularly the CYP1A subfamily, indicates that the organism is metabolizing the contaminant. Glutathione S-transferases (GSTs) are Phase II enzymes that conjugate metabolites to facilitate their excretion. Elevated GST activity is a common response to pesticide exposure, indicating a detoxification process. nih.govcwejournal.org

Oxidative Stress Biomarkers: Pesticides can generate reactive oxygen species (ROS), leading to oxidative stress. cwejournal.org Organisms counteract this with antioxidant enzymes. Key biomarkers of oxidative stress include:

Catalase (CAT) and Superoxide Dismutase (SOD): These enzymes are crucial for detoxifying ROS. Changes in their activity levels are indicative of oxidative stress. researchgate.net

Glutathione Reductase (GR) and Glutathione Peroxidase (GPx): These enzymes are involved in the glutathione-based antioxidant defense system. mdpi.com

Lipid Peroxidation (LPO): This is a biomarker of effect, indicating cellular damage caused by ROS attacking lipids in cell membranes. cwejournal.org

Neurotoxicity Biomarkers: Some herbicides can affect the nervous system. Acetylcholinesterase (AChE) is an enzyme critical for nerve function, and its inhibition is a well-established biomarker for certain classes of pesticides. cwejournal.org While primarily associated with organophosphate and carbamate (B1207046) insecticides, some studies explore its response to herbicides.

Genotoxicity Biomarkers: DNA damage can be assessed through methods like the comet assay, which measures DNA strand breaks, and the micronucleus test, which indicates chromosomal damage. biologicaldiversity.org

Interactive Data Table: Biomarker Responses in Fish Exposed to Triazine Herbicides

BiomarkerOrganismHerbicideEffect ObservedReference
CYP450 Oreochromis niloticus (Nile tilapia)General PesticidesSignificantly elevated activity in polluted sites. nih.gov
GST Clarias batrachusDiazinon (Organophosphate)Significant decrease in activity. epa.gov
CAT Cyprinus carpio (Common carp)Chlorpyrifos, CypermethrinAltered enzymatic activity. mdpi.com
LPO Gambusia affinisChlorpyrifosElevated lipid peroxidation levels. cwejournal.org
AChE Various fish speciesGeneral PesticidesAlteration in AChE activity. cwejournal.org
DNA Damage Caiman latirostrisCypermethrin, Glyphosate, ChlorpyrifosSignificant increase in DNA damage index. biologicaldiversity.org

Biomarkers in Soil Organisms:

Soil invertebrates, such as earthworms and enchytraeids, are essential for soil health and are key non-target organisms for assessing the impact of soil-applied herbicides. researchgate.netfrontiersin.org

Enzyme Activities: Similar to aquatic organisms, soil invertebrates exhibit changes in detoxification and antioxidant enzymes upon exposure to pesticides. Studies have documented that herbicides can negatively affect biochemical biomarkers in 81.3% of cases tested in laboratory settings. frontiersin.org

Gene Expression: Modern molecular techniques allow for the measurement of changes in the expression of specific genes as biomarkers. For example, the expression of genes for metallothionein (B12644479) (MT) and heat shock proteins (HSP70) are often studied as general stress indicators in earthworms. nih.govnih.gov

Behavioral and Reproductive Effects: Changes in behavior (e.g., avoidance, feeding rate) and reproductive output are considered ecologically relevant biomarkers of effect, as they can have direct consequences for population health. researchgate.netfrontiersin.org

Interactive Data Table: Effects of Herbicides on Soil Invertebrate Biomarkers

Biomarker CategoryOrganism GroupPesticide TypePrevalence of Negative Effects (Lab Studies)Reference
Biochemical Biomarkers Enchytraeids (potworms)Herbicides89.6% frontiersin.org
Reproduction Enchytraeids (potworms)Herbicides87.2% frontiersin.org
Behavior Enchytraeids (potworms)Herbicides90.9% frontiersin.org
Gene Expression (HSP70) EarthwormsOrganic ChemicalsMarginal up-regulation, not concentration-dependent. nih.gov

Application of Biomonitoring in Environmental Risk Assessment Frameworks

Environmental Risk Assessment (ERA) is a process used to evaluate the potential harm that a chemical stressor, such as a pesticide, may pose to ecosystems. biologicaldiversity.orgepa.gov The ERA framework generally involves problem formulation, exposure assessment, effects (hazard) assessment, and risk characterization. epa.gov

Biomonitoring using ecological biomarkers is a powerful tool that can be integrated into this framework. nih.gov

Problem Formulation and Hazard Identification: Biomonitoring data can help identify which organisms and ecological endpoints are at risk from this compound exposure. For instance, observing consistent induction of CYP450 in fish near agricultural areas points to exposure to metabolizable contaminants like triazines.

Exposure Assessment: While chemical analysis measures the concentration of a contaminant in the environment (Predicted Environmental Concentration, or PEC), biomarkers of exposure confirm that the contaminant is biologically available and has been taken up by organisms. epa.gov This provides a more realistic measure of exposure than environmental concentrations alone.

Effects Assessment: Biomarkers of effect provide early warning signals of potential harm at the sub-organismal level, often before adverse effects are visible at the population or community level. researchgate.net For example, detecting significant DNA damage or LPO can signal a risk of long-term health and reproductive problems in a population. cwejournal.orgbiologicaldiversity.org

Risk Characterization: By integrating biomarker data with traditional toxicity data and exposure models, risk assessors can achieve a more comprehensive understanding of the potential ecological risks. A multi-biomarker approach, which analyzes a suite of different biomarkers simultaneously, can provide a more robust assessment of the stress response induced by pollutants. nih.gov This helps to characterize the likelihood of adverse ecological effects and informs regulatory decisions and potential mitigation strategies. epa.gov

The use of biomarkers for a metabolite like this compound is particularly relevant because metabolites can sometimes be more persistent or toxic than the parent compound. researchgate.net Therefore, a biomonitoring program that includes assays for biomarkers known to respond to triazines would be a scientifically sound approach for assessing the ecological risks associated with this compound in the environment.

Environmental Remediation and Management Strategies for Cyprazine Desisopropyl Contamination

Biological Remediation Approaches for Cyprazine-desisopropyl

Biological remediation utilizes living organisms, primarily microbes and plants, to degrade or sequester environmental contaminants. These methods are often considered cost-effective and eco-friendly alternatives to traditional physicochemical techniques.

Bioremediation via Enhanced Microbial Degradation

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. For triazine herbicides, microbial degradation is a primary pathway for their removal from the environment. Numerous bacterial and fungal species have been identified that can utilize triazine compounds as a source of nitrogen, carbon, or energy. nih.govresearchgate.net

The process often involves enhancing the activity of indigenous microbial populations (biostimulation) or introducing specialized microbes to a contaminated site (bioaugmentation). springerprofessional.de The microbial degradation of s-triazines typically proceeds through enzymatic pathways involving hydrolysis, N-dealkylation, and eventual cleavage of the triazine ring. nih.govnih.gov Key enzymes, such as those in the atz gene family (AtzA, AtzB, AtzC), catalyze the sequential hydrolysis of atrazine (B1667683) to cyanuric acid, which can be further mineralized to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net

Research has identified several microbial strains capable of degrading triazine herbicides, as detailed in the table below.

MicroorganismTriazine Compound DegradedKey Findings
Pseudomonas sp. ADPAtrazineUtilizes the atzABC gene pathway to mineralize atrazine to CO2 and ammonia. researchgate.net
Arthrobacter sp.Atrazine, Simazine (B1681756)Capable of N-dealkylation and dechlorination of triazine compounds. nih.govnih.gov
Nocardioides sp.Ametryn (B1665967)Achieved complete degradation of ametryn at 2 mg/L within 5 days. nih.gov
Penicillium sp.AtrazineFungal isolate that can withstand high concentrations and use atrazine as a nitrogen source. researchgate.net
Anaerobic ConsortiumAtrazineIdentified hydrolytic and reductive dechlorination pathways under anaerobic conditions. nih.gov

Phytoremediation Potential for Contaminated Matrices

Phytoremediation is a technology that uses plants to remove, degrade, or contain contaminants in soil, sediment, and water. For triazine herbicides, this process can occur through several mechanisms:

Phytodegradation: The plant takes up the contaminant and breaks it down internally using metabolic enzymes.

Rhizodegradation: The plant releases exudates into the root zone (rhizosphere), stimulating microbial activity and enhancing the degradation of the contaminant by soil microorganisms. springerprofessional.de

Phytoextraction: The plant absorbs and accumulates the contaminant in its tissues, which can then be harvested and removed from the site.

Some plants have demonstrated a natural tolerance to triazine herbicides and can partially degrade and detoxify them. researchgate.net The effectiveness of phytoremediation is often linked to the synergistic relationship between the plant and its rhizosphere microbial community. researchgate.netresearchgate.net For instance, studies have shown that warm-season grasses can enhance the degradation of atrazine in soil. vt.edu Transgenic plants engineered for improved herbicide resistance and degradation are also an emerging area of research. springerprofessional.de

Plant SpeciesTriazine Compound StudiedRelevant Findings
Switchgrass (Panicum virgatum)AtrazineCapable of taking up and degrading atrazine into metabolites, including deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and cyanuric acid. vt.eduresearchgate.net
Maize (Zea mays)Atrazine, TerbuthylazineShows promise in phytoremediation, partly due to its tolerance and ability to support microbial degradation in the rhizosphere. springerprofessional.de
Ryegrass (Lolium sp.)AtrazineHas been studied for its potential to support microbial activity for triazine degradation. springerprofessional.de
Eastern Gamagrass (Tripsacum dactyloides)AtrazineShown to mitigate herbicide contamination and increase degradation in soil. vt.edu

Physicochemical Remediation Techniques

Physicochemical remediation involves the use of chemical reactions and physical processes to treat contaminated matrices. These methods are often faster than biological approaches but can be more costly and energy-intensive.

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, including persistent pesticides like triazines. scirp.orgmdpi.com

Common AOPs include:

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process uses UV light, hydrogen peroxide, and an iron catalyst to generate hydroxyl radicals, proving effective for degrading various triazine herbicides. researchgate.netscirp.org

Ozonation (O₃): Ozone, alone or in combination with UV light or hydrogen peroxide, is a powerful oxidant that can rapidly break down triazine compounds in aqueous solutions. tandfonline.com

UV/H₂O₂: The photolysis of hydrogen peroxide with ultraviolet light generates hydroxyl radicals for contaminant degradation.

UV/Chlorine: This process generates both hydroxyl radicals and reactive chlorine species, which can efficiently degrade contaminants like atrazine. mdpi.com

Studies have shown that AOPs can rapidly degrade parent triazine compounds, although the complete mineralization to CO₂, water, and inorganic ions can be challenging, sometimes resulting in the formation of stable intermediates like cyanuric acid. scirp.org

AOP MethodTarget ContaminantTypical Outcome
Photo-FentonTriazine HerbicidesRapid degradation of parent compounds, with cyanuric acid often being a final product. scirp.org
Ozonation (O₃/H₂O₂)Atrazine, SimazineHigh potential for degrading and detoxifying pesticides in water. tandfonline.com
UV/Cl₂AtrazineEfficient degradation through the action of hydroxyl radicals and reactive chlorine species. mdpi.com
UV/TiO₂ (Photocatalysis)Atrazine, SimazineDegradation of triazines, with intermediates identified. researchgate.net

Adsorption-Based Methods for Containment (e.g., Biochar Applications)

Adsorption is a physical process where contaminants adhere to the surface of a solid material, known as an adsorbent. This method is effective for containing pollutants and preventing their migration into groundwater. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a highly effective adsorbent for various pesticides, including triazines. nih.govrepec.org

The high surface area, porosity, and surface functional groups of biochar provide numerous sites for pesticide adsorption. illinois.edu The effectiveness of biochar depends on several factors, including the feedstock material, pyrolysis temperature, particle size, and the pH of the surrounding matrix. nih.gov Higher pyrolysis temperatures generally increase the surface area and aromaticity of biochar, enhancing its ability to adsorb hydrophobic pesticides. mdpi.com The primary mechanisms for triazine adsorption onto biochar include Van der Waals forces, hydrogen bonding, electrostatic interactions, and pore-filling. nih.gov

Biochar SourceTarget Pesticide(s)Key Adsorption Findings
GreenwasteAtrazine, SimazineSorption increased with smaller biochar particle size and lower pH. Sorption isotherms followed the Freundlich model. nih.gov
Rice StrawPrometryn, Atrazine, SimazineAdsorption capacity increased with higher pyrolysis temperatures. Biochar addition also enhanced the degradation of herbicides in soil. mdpi.com
Corn Straw (P-doped)Atrazine and other triazinesRapid adsorption, reaching equilibrium within 20 minutes with a maximum capacity of 79.6 mg g⁻¹. nih.gov

Chromatographic Remediation Methodologies for Specific Matrices

Chromatography is a laboratory technique used to separate mixtures. While primarily an analytical tool for detecting and quantifying pesticides in environmental samples, its principles can be applied in remediation, particularly for treating contaminated liquid streams or extracts. nih.govchromatographyonline.com "Chromatographic remediation" on a large environmental scale is not a standard in-situ technique but refers to the use of chromatographic principles in separation-based cleanup processes.

Preparative liquid chromatography (PLC) can be used to remediate pesticide contaminants from liquid extracts. researchgate.netnih.gov For example, soil washing or solvent extraction can be used to transfer pollutants from the soil into a liquid phase. This liquid can then be passed through a chromatographic system to separate the pesticides from the washing fluid, allowing the fluid to be reused and concentrating the contaminants for disposal or destruction.

Gel Permeation Chromatography (GPC) is a specific technique used for sample clean-up, separating molecules based on size. In a remediation context, it can remove high-molecular-weight interferences (like lipids and natural polymers) from soil extracts before further treatment or analysis of the pesticide fraction. lcms.cz These methods are part of a multi-step treatment train rather than a standalone solution for large-scale soil or water remediation.

Integrated Remediation Strategies for Environmental Decontamination of this compound

The effective remediation of environments contaminated with persistent herbicides like this compound often necessitates a multi-faceted approach. Integrated remediation strategies, which combine two or more distinct treatment technologies, can offer synergistic effects, leading to more rapid and complete decontamination than single-technology approaches. These strategies are designed to overcome the limitations of individual methods by leveraging their complementary strengths. For instance, a chemical pre-treatment can be used to transform the primary contaminant into more biodegradable intermediates, which are then mineralized by microorganisms.

One of the most explored integrated approaches for triazine herbicide contamination involves the coupling of chemical oxidation with biological degradation. oup.com Advanced Oxidation Processes (AOPs), such as the photo-Fenton process, utilize highly reactive hydroxyl radicals to initiate the breakdown of the stable triazine ring structure. digitellinc.comscirp.org This initial chemical degradation transforms the parent compound into less complex and often less toxic intermediates. Subsequently, microbial degradation can more readily mineralize these intermediates into harmless substances like carbon dioxide, water, and inorganic salts. nih.gov This sequential process is particularly effective because many microorganisms struggle to metabolize the parent triazine molecule directly. oup.com

Another promising integrated strategy is the combination of phytoremediation with microbial bioaugmentation and the use of soil amendments like biochar. mdpi.com Phytoremediation utilizes plants to extract, contain, or degrade contaminants. mdpi.com When combined with specific microbial strains known for their ability to degrade triazines, the process of rhizodegradation is enhanced. nih.gov The plant roots create a favorable environment for the microbes, which in turn accelerate the breakdown of the herbicide. The addition of biochar to the soil can further improve remediation outcomes by adsorbing the contaminant, which can reduce its immediate toxicity to the plants and microorganisms, and then slowly release it for degradation. mdpi.com This tripartite synergy can lead to a more sustainable and ecologically sound remediation solution. mdpi.com

Research Findings on Integrated Remediation of Triazine Herbicides

While specific studies on the integrated remediation of this compound are limited, extensive research on its parent compound, atrazine, and other triazine herbicides provides valuable insights into effective combined treatment approaches. These studies demonstrate the synergistic effects of combining different remediation technologies to achieve higher degradation efficiencies.

Remediation StrategyTarget Contaminant(s)Key FindingsReference(s)
Fenton's Reagent & Microbial Degradation Atrazine, Cyanazine, Alachlor, MetolachlorFenton's reagent pre-treatment degraded ≥99% of the pesticides. Subsequent inoculation with Rhodococcus corallinus and Pseudomonas sp. strain D resulted in the degradation of chlorinated s-triazine intermediates and the release of 70% of the radiolabeled carbon as CO2. oup.com
Advanced Oxidation Processes (AOPs) Triazine HerbicidesAOPs generate highly reactive radicals (e.g., hydroxyl, sulfate) that effectively destroy triazine contaminants. Hydroxyl radical reactions are particularly fast. digitellinc.com
Phytoremediation & Biochar AtrazineThe combination of phytoremediation with biochar enhances the removal of atrazine. Biochar improves plant resilience and promotes the degradation capacity of rhizosphere microorganisms. Root exudates can facilitate the desorption of atrazine from biochar, increasing its bioavailability for microbial degradation. mdpi.com
Soil Washing & Electrolysis AtrazineCombining soil washing with surfactant fluids and subsequent electrolysis of the washing waste with boron-doped diamond anodes proved efficient for the complete mineralization of atrazine. scielo.br
Ozonation & Solarization Various PesticidesA combination of ozonation and solarization in farm soils resulted in mean degradation percentages of 55–61% after 40 days, compared to 8–15% in control soils. researchgate.net

Comparative Studies and Environmental Risk Assessment of Cyprazine Desisopropyl

Comparison of Environmental Behavior with Parent Compounds and Related Metabolites

Cyprazine-desisopropyl vs. Cyromazine (B1669673) Environmental Degradation and Fate

A direct comparison of the environmental degradation and fate of this compound and its parent compound, cyromazine, is hindered by a notable lack of specific data on the metabolite. However, extensive research on cyromazine provides a baseline for understanding the potential behavior of its degradation products.

Cyromazine is an insect growth regulator that functions by inhibiting the molting process in Dipteran insects. fao.orgfao.org Its primary and most well-documented metabolite in plants, animals, and soil is melamine, formed through a process of dealkylation. fao.orgasianpubs.orgresearchgate.net

Environmental Fate of Cyromazine:

Persistence: Cyromazine is characterized by its stability and persistence in the environment. It is stable to hydrolysis and photolysis. epa.govregulations.gov In soil, its persistence can be significant, with reported aerobic soil half-lives ranging from 75 to over 150 days. researchgate.netepa.gov In manure, its persistence is even greater, with one study noting a half-life of 439 days in chicken manure. regulations.gov This persistence can lead to the accumulation of residues in soil with repeated applications. epa.gov

Mobility: Cyromazine is highly soluble in water, which, combined with its persistence, gives it the potential to leach through soils and be transported via runoff into surface water bodies. epa.govregulations.govherts.ac.uk Its primary metabolite, melamine, has been shown to be even more persistent and mobile than the parent compound, and it has been detected in groundwater monitoring studies where cyromazine itself was not found. epa.gov

Due to the absence of published studies detailing the soil half-life, water solubility, and mobility (e.g., leaching potential) of this compound, a quantitative comparison with cyromazine is not possible at this time. The degradation pathway from cyromazine to this compound is not as clearly defined in scientific literature as the pathway to melamine, which is consistently identified as the major degradate.

Interactive Data Table: Environmental Fate Properties of Cyromazine

PropertyValue/ObservationSource(s)
Aerobic Soil Half-life 75 to >150 days epa.gov, researchgate.net
Manure Half-life 439 days (in chicken manure) regulations.gov
Primary Metabolite Melamine asianpubs.org, researchgate.net, fao.org
Water Solubility High herts.ac.uk, regulations.gov
Environmental Stability Stable to hydrolysis and photolysis epa.gov, regulations.gov
Mobility Potential Potential to leach and move with runoff epa.gov, regulations.gov

This compound vs. Other Triazine Metabolites (e.g., Atrazine-desisopropyl)

A comparative analysis with other triazine metabolites, such as atrazine-desisopropyl (deisopropylatrazine or DIA), can offer insights into the potential environmental behavior of this compound. Atrazine-desisopropyl is a known environmental transformation product of the widely used herbicides atrazine (B1667683) and simazine (B1681756). nih.govmst.dk

Environmental Behavior of Atrazine-desisopropyl (DIA):

Atrazine-desisopropyl is frequently detected in environmental monitoring studies, particularly in water resources. It is recognized as one of the key degradation products of atrazine found in groundwater. mst.dk Research indicates that DIA, along with its parent compound, is relatively stable and persistent in groundwater, especially under low-oxygen (anaerobic) conditions. nih.gov One study using in-situ microcosms in a shallow aquifer found no significant decrease in DIA concentrations over a 45-day period under induced low-oxygen conditions, highlighting its persistence once it reaches groundwater systems. nih.gov

The persistence of DIA in groundwater is a significant environmental concern, as it indicates that the degradation of the parent herbicide does not necessarily eliminate the risk of contamination. The metabolite itself can persist for extended periods, contributing to the long-term chemical load in aquifers. nih.gov

As is the case with cyromazine, a direct and detailed comparison between the environmental behavior of this compound and atrazine-desisopropyl is currently unfeasible. The necessary data on the persistence and mobility of this compound are not available in existing scientific literature.

Interactive Data Table: Comparison of Triazine Metabolite Properties

CompoundParent Compound(s)Key Environmental BehaviorSource(s)
Atrazine-desisopropyl (DIA) Atrazine, SimazinePersistent in groundwater, especially under low-oxygen conditions. nih.gov, nih.gov, , mst.dk
This compound CyromazineData on persistence, mobility, and degradation are not available.N/A

Environmental Risk Assessment Frameworks and Regulatory Considerations for Metabolites

The environmental risk assessment of pesticide metabolites is a complex but crucial component of regulatory science. Frameworks have been developed to evaluate the potential impact of these transformation products on ecosystems.

Application of Environmental Impact Quotient (EIQ) Models in Assessment

The Environmental Impact Quotient (EIQ) is a model developed to provide a single, numerical value representing the potential environmental and health risks of pesticides. Created at Cornell University in the early 1990s, the EIQ model helps users compare different pesticides and pest management strategies to select options that are more environmentally sound.

The EIQ formula integrates a range of toxicological and environmental fate data into three risk components:

Farmworker Risk: Considers dermal toxicity and chronic toxicity.

Consumer Risk: Incorporates chronic toxicity and factors related to residue potential on food.

Ecological Risk: Evaluates toxicity to fish, birds, bees, and beneficial arthropods, alongside environmental fate properties like soil half-life, systemicity, leaching potential, and runoff potential.

While the EIQ model is calculated for the active ingredient (the parent compound), the principles can be extended to its metabolites. If a metabolite is known to be significantly more toxic or persistent than the parent, this information is critical for a comprehensive risk assessment. However, applying the EIQ model directly to a metabolite like this compound would require a complete dataset of its toxicological and environmental fate properties, which is currently unavailable. The model's reliance on these specific data points underscores the importance of generating such information for significant metabolites.

Derivation and Implementation of Environmental Quality Standards (EQS)

Environmental Quality Standards (EQS) are concentration thresholds for specific pollutants in environmental matrices like water, sediment, or biota, which should not be exceeded to protect ecosystems and human health. Within the European Union, the Water Framework Directive (WFD) mandates the setting of EQS for priority substances to achieve "good chemical status" for all surface water bodies.

The derivation of an EQS is a data-intensive process that follows detailed technical guidance. It involves:

Data Collection: Gathering all available ecotoxicological data from acute and chronic studies on various aquatic organisms (e.g., algae, invertebrates, fish).

Data Assessment: Evaluating the quality and reliability of the collected data.

Derivation Method: Using assessment factors (for limited datasets) or statistical methods like species sensitivity distributions (for larger datasets) to derive a Predicted No-Effect Concentration (PNEC).

Setting the Standard: The EQS is established based on the most sensitive environmental compartment and protection goal.

For pesticide metabolites, regulatory guidelines specify when they must be assessed. In the EU, metabolites found in groundwater, for instance, are evaluated for their toxicological relevance. If a metabolite is deemed relevant, a specific quality standard may be required. The implementation of EQS involves regular monitoring of water bodies to ensure compliance and the implementation of measures to reduce pollution if standards are exceeded. The lack of ecotoxicological data for this compound currently precludes the derivation of a specific EQS for this compound.

Future Research Directions in this compound Environmental Science and Management

The preceding sections highlight a significant information gap regarding the environmental behavior and potential risks of this compound. This lack of data dictates the necessary direction for future research to enable a scientifically sound risk assessment and effective environmental management.

Key future research directions should include:

Confirmation of Formation and Degradation Pathways: The primary research priority is to definitively characterize the degradation pathway of cyromazine under various environmental conditions (e.g., different soil types, aquatic systems) to confirm whether this compound is a significant and persistent metabolite. Studies should aim to quantify its formation rate relative to other metabolites like melamine.

Development of Analytical Standards and Methods: The synthesis of an analytical standard for this compound is essential. Following this, robust and sensitive analytical methods for its detection and quantification in complex environmental matrices such as soil, water, and sediment need to be developed and validated.

Determination of Environmental Fate Properties: Once analytical methods are in place, laboratory and field studies are required to determine the fundamental environmental fate and transport parameters of this compound. These include:

Persistence: Measuring its half-life in soil and water under both aerobic and anaerobic conditions.

Mobility: Assessing its potential for leaching and runoff by determining its soil sorption coefficient (Koc) and water solubility.

Photodegradation: Evaluating its stability when exposed to sunlight in water and on soil surfaces.

Ecotoxicological Profiling: A comprehensive assessment of the potential environmental risk requires data on the toxicity of this compound to non-target organisms. Standard acute and chronic ecotoxicity tests should be conducted on representative aquatic and terrestrial species (e.g., algae, daphnids, fish, earthworms, and bees).

Comparative Risk Assessment: With sufficient data, the risks posed by this compound can be formally compared to those of the parent compound, cyromazine, and its major metabolite, melamine. This would allow regulators to determine if this compound needs to be included in residue definitions and environmental monitoring programs.

Addressing these research gaps is fundamental to moving beyond speculation and providing the data necessary to properly manage the potential environmental impacts of cyromazine use. nih.govfrontiersin.orgresearchgate.net

Q & A

Q. Basic

  • Multi-modal validation : Combine 1^1H/13^13C NMR for functional groups, mass spectrometry for molecular weight, and X-ray crystallography for stereochemistry .
  • Quantitative analysis : Use HPLC with UV detection to quantify impurities (<0.1% threshold) and ensure batch consistency .
  • Reference standards : Compare spectral data against published libraries or synthesized analogs to resolve ambiguities .

How can researchers resolve contradictory spectral data when characterizing this compound?

Q. Advanced

  • Cross-technique validation : Re-analyze samples using alternative methods (e.g., IR spectroscopy if NMR signals overlap) .
  • Computational modeling : Simulate expected spectra via software (e.g., Gaussian for DFT calculations) to identify mismatches .
  • Statistical analysis : Apply principal component analysis (PCA) to isolate outlier data points or experimental artifacts .

What computational approaches are suitable for predicting this compound’s reactivity in novel reactions?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model interaction energetics with substrates under varying solvents/pH .
  • Density Functional Theory (DFT) : Calculate transition states and activation barriers to predict regioselectivity .
  • Machine learning : Train models on analogous compounds to forecast degradation pathways or byproduct formation .

How should researchers design multi-factor experiments to study this compound’s stability?

Q. Advanced

  • Factorial design : Test variables (temperature, pH, light exposure) systematically to identify synergistic effects .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., shelf-life) by modeling interactions between 3-4 factors .
  • Control groups : Include inert analogs to distinguish compound-specific degradation from systemic experimental errors .

What steps ensure reproducibility in this compound synthesis across labs?

Q. Basic

  • Detailed protocols : Specify equipment calibration (e.g., syringe pump flow rates) and solvent drying methods .
  • Open-data practices : Share raw spectral files and chromatograms in supplementary materials .
  • Batch documentation : Track reagent lot numbers and storage conditions (e.g., desiccator humidity levels) .

How can researchers assess this compound’s stability under extreme experimental conditions?

Q. Advanced

  • Accelerated stability studies : Expose samples to elevated temperatures (40–80°C) and monitor degradation via LC-MS .
  • Environmental chambers : Simulate UV light, humidity, or oxidative atmospheres to mimic real-world stressors .
  • Kinetic modeling : Derivate rate constants for decomposition pathways using Arrhenius equations .

What methodologies are recommended for quantifying trace impurities in this compound?

Q. Advanced

  • High-resolution mass spectrometry (HRMS) : Identify impurities at ppm levels with isotopic pattern matching .
  • Standard addition method : Spike samples with known impurities to validate detection limits .
  • Chromatographic optimization : Use gradient elution (e.g., 5–95% acetonitrile in water) to resolve co-eluting peaks .

How can researchers identify and characterize degradation products of this compound?

Q. Advanced

  • Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H2_2O2_2), and photolytic conditions .
  • Fragmentation mapping : Compare MS/MS spectra of degradation products to theoretical fragmentation patterns .
  • Isolation via preparative HPLC : Purify unknowns for standalone NMR analysis .

What frameworks guide the formulation of research questions for this compound studies?

Q. Basic

  • PICOT framework : Define Population (reaction systems), Intervention (synthetic modifications), Comparison (analogs), Outcome (yield/purity), and Time (reaction duration) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to chemical engineering gaps .
  • Variable prioritization : Rank factors (e.g., solvent polarity > temperature) using preliminary screening experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.